molecular formula C20H20N2O6S B12193802 1-[2-(4-Benzoylphenoxy)acetyl]-3-(1,1-dioxo-1lambda6-thiolan-3-yl)urea

1-[2-(4-Benzoylphenoxy)acetyl]-3-(1,1-dioxo-1lambda6-thiolan-3-yl)urea

Cat. No.: B12193802
M. Wt: 416.4 g/mol
InChI Key: VPGVTIKSJQRNGS-UHFFFAOYSA-N
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Description

1-[2-(4-Benzoylphenoxy)acetyl]-3-(1,1-dioxo-1lambda6-thiolan-3-yl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoylphenoxy group, an acetyl group, and a thiolan-3-yl urea moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Benzoylphenoxy)acetyl]-3-(1,1-dioxo-1lambda6-thiolan-3-yl)urea typically involves multiple steps. One common method includes the reaction of 4-benzoylphenol with chloroacetyl chloride to form 2-(4-benzoylphenoxy)acetyl chloride. This intermediate is then reacted with 3-(1,1-dioxo-1lambda6-thiolan-3-yl)urea under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Benzoylphenoxy)acetyl]-3-(1,1-dioxo-1lambda6-thiolan-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylphenoxy or acetyl groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoylphenoxy or acetyl derivatives.

Scientific Research Applications

1-[2-(4-Benzoylphenoxy)acetyl]-3-(1,1-dioxo-1lambda6-thiolan-3-yl)urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Benzoylphenoxy)acetyl]-3-(1,1-dioxo-1lambda6-thiolan-3-yl)urea involves its interaction with specific molecular targets. The benzoylphenoxy group may interact with enzyme active sites, inhibiting their activity. The thiolan-3-yl urea moiety can form hydrogen bonds with receptor proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Benzoylphenoxy)acetyl]-3-(1,1-dioxo-1lambda6-thiolan-3-yl)urea: Unique due to its specific combination of functional groups.

    4-Benzoylphenoxyacetic acid: Lacks the thiolan-3-yl urea moiety, resulting in different chemical properties.

    3-(1,1-Dioxo-1lambda6-thiolan-3-yl)urea: Lacks the benzoylphenoxy and acetyl groups, leading to different biological activities.

Uniqueness

This compound is unique due to its combination of a benzoylphenoxy group, an acetyl group, and a thiolan-3-yl urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H20N2O6S

Molecular Weight

416.4 g/mol

IUPAC Name

2-(4-benzoylphenoxy)-N-[(1,1-dioxothiolan-3-yl)carbamoyl]acetamide

InChI

InChI=1S/C20H20N2O6S/c23-18(22-20(25)21-16-10-11-29(26,27)13-16)12-28-17-8-6-15(7-9-17)19(24)14-4-2-1-3-5-14/h1-9,16H,10-13H2,(H2,21,22,23,25)

InChI Key

VPGVTIKSJQRNGS-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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